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Compound of Interest

Compound Name: Carbetocin acetate

Cat. No.: B15604704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of carbetocin acetate, a long-acting

synthetic analogue of the human neuropeptide hormone oxytocin. Primarily utilized in obstetric

medicine to prevent postpartum hemorrhage, its distinct chemical structure imparts a longer

half-life and greater stability compared to endogenous oxytocin. This document details its

chemical properties, a common synthesis pathway via solid-phase peptide synthesis, and its

mechanism of action through the oxytocin receptor signaling cascade.

Chemical Structure and Properties of Carbetocin
Acetate
Carbetocin is a nonapeptide, structurally similar to oxytocin, with key modifications that

enhance its pharmacokinetic profile. The primary modifications include the methylation of the

tyrosine residue at position 2 and the replacement of the disulfide bridge with a stable thioether

bond. This "carba-1" modification significantly increases its resistance to enzymatic

degradation.

The chemical name for the active moiety is N-(4-mercapto-1-oxobutyl)-O-methyl-L-tyrosyl-L-

isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl-glycinamide, cyclic (1→5)-

thioether. It is typically supplied as an acetate salt.
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Visualizing the Chemical Structure
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A simplified representation of the Carbetocin peptide sequence and its characteristic thioether
bridge.

Quantitative Chemical Data
The following table summarizes the key chemical and pharmacological properties of

carbetocin.
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Property Value Reference(s)

Molecular Formula

C45H69N11O12S (Carbetocin)

C47H73N11O14S (Carbetocin

Acetate)

[1][2]

Molecular Weight
988.16 g/mol (Free Base)

1048.22 g/mol (Acetate Salt)
[1][2]

CAS Number
37025-55-1 (Free Base)

1631754-28-3 (Acetate Salt)
[1][2]

Purity (Typical) ≥95% (HPLC) [1]

Solubility (25°C)
Water: 10 mg/mL DMSO: >100

mg/mL

Receptor Binding Affinity (Ki)

Oxytocin Receptor (OTR): 7.1

nM[1] Vasopressin V1a

Receptor (V1aR): 7.24 nM[3]

Vasopressin V2 Receptor

(V2R): 61.3 nM[3]

[1][3]

Functional Potency (EC50)
OTR Gq Activation: 48.0 - 48.8

nM[3][4]
[3][4]

Synthesis Pathway: Solid-Phase Peptide Synthesis
(SPPS)
The most common and efficient method for synthesizing carbetocin is the

Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). This

process involves the stepwise addition of protected amino acids to a growing peptide chain

anchored to an insoluble polymer resin.

Experimental Protocol: Fmoc-SPPS of Carbetocin
This protocol outlines the general steps for the manual or automated synthesis of the linear

carbetocin precursor, followed by cleavage, cyclization, and purification.
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Materials:

Rink Amide AM Resin

Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-

OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(Me)-OH

4-bromobutyric acid or a similar precursor for the N-terminus

Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)

Deprotection reagent: 20% Piperidine in Dimethylformamide (DMF)

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5

v/v)

Cyclization reagents: Base (e.g., N-methylmorpholine or DIPEA) in DMF

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system

with a C18 column.

Methodology:

Resin Preparation: Swell the Rink Amide AM resin in DMF within a reaction vessel for

approximately 20-30 minutes.

First Amino Acid Coupling:

Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

Wash the resin thoroughly with DMF and DCM.

Couple the first amino acid, Fmoc-Gly-OH, to the resin. Pre-activate the amino acid with

DIC and HOBt in DMF/DCM for several minutes before adding it to the resin. Allow the

reaction to proceed for 1-2 hours. Monitor completion with a ninhydrin test.
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Chain Elongation (Stepwise Amino Acid Coupling):

Deprotection: Remove the Fmoc group from the resin-bound glycine with 20% piperidine

in DMF.

Washing: Wash the resin extensively with DMF.

Coupling: Couple the next protected amino acid (Fmoc-Leu-OH) using the same activation

and reaction procedure as in step 2.

Repeat: Continue this cycle of deprotection, washing, and coupling for the remaining

amino acids in the sequence: Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, and Tyr(Me).

N-Terminus Modification: After coupling the final amino acid (Fmoc-Tyr(Me)-OH) and

removing its Fmoc group, couple 4-bromobutyric acid to the N-terminus. This provides the

linear precursor required for the thioether cyclization.

Cleavage and Deprotection:

Wash the fully assembled peptide-resin with DCM and dry it.

Treat the resin with the cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours at room

temperature. This cleaves the peptide from the resin and removes the side-chain

protecting groups (like Trt).

Filter the resin and precipitate the linear crude peptide in cold diethyl ether.

Cyclization (Thioether Bond Formation):

Dissolve the linear crude peptide in a large volume of DMF.

Add a base (e.g., N-methylmorpholine) to facilitate the intramolecular nucleophilic

substitution between the cysteine thiol and the terminal bromo group, forming the cyclic

thioether.

Monitor the reaction by HPLC until completion (typically 4-5 hours).[5]

Purification and Lyophilization:
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Purify the crude cyclized carbetocin using preparative RP-HPLC.

Collect the fractions containing the pure product.

Lyophilize the pure fractions to obtain carbetocin as a white powder. The product can then

be converted to the acetate salt.

Synthesis Workflow Diagram
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Start: Rink Amide Resin

1. Resin Swelling
(DMF)

2. Initial Fmoc Deprotection
(20% Piperidine/DMF)

3. Couple Fmoc-Gly-OH
(DIC, HOBt)

4. Stepwise Elongation Cycle
(Deprotection -> Coupling)

[Leu, Pro, Cys, Asn, Gln, Ile, Tyr(Me)]

5. Couple N-Terminus
(4-Bromobutyric Acid)

6. Cleavage from Resin
& Side-Chain Deprotection

(TFA Cocktail)

7. Intramolecular Cyclization
(Base in DMF)

8. RP-HPLC Purification

Finish: Pure Carbetocin Acetate

Click to download full resolution via product page

The solid-phase synthesis pathway for Carbetocin, from resin to purified peptide.
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Mechanism of Action and Signaling Pathway
Carbetocin exerts its physiological effects by acting as a selective agonist at oxytocin receptors

(OXTR), which are class A G-protein coupled receptors (GPCRs).[6] Unlike native oxytocin,

which can also activate vasopressin receptors, carbetocin shows high selectivity for the OXTR,

potentially acting as an antagonist at V1a and V1b receptors.[4][7]

The primary signaling cascade initiated by carbetocin binding to the OXTR in myometrial

(uterine smooth muscle) cells is the canonical Gαq pathway.

Signaling Pathway Steps:

Receptor Binding: Carbetocin binds to the extracellular domain of the OXTR.

Gq Protein Activation: This binding induces a conformational change in the receptor,

activating the associated heterotrimeric G-protein by promoting the exchange of GDP for

GTP on the Gαq subunit.

PLC Activation: The activated Gαq subunit dissociates and stimulates the enzyme

phospholipase C (PLC).[6]

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)

into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the

sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

Muscle Contraction: The elevated cytosolic Ca2+ concentration leads to the activation of

calmodulin and myosin light-chain kinase, ultimately resulting in the phosphorylation of

myosin and the contraction of the uterine smooth muscle.

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. CN102796178A - Solid-phase synthesis method of carbetocin - Google Patents
[patents.google.com]

3. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites
following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin
Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC
[pmc.ncbi.nlm.nih.gov]

5. CN101555272A - Solid phase preparation method of carbetocin - Google Patents
[patents.google.com]

6. benchchem.com [benchchem.com]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to Carbetocin Acetate:
Chemical Structure and Synthesis Pathway]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15604704#carbetocin-acetate-chemical-structure-
and-synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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